molecular formula C9H17NO2 B2697932 3-[(oxolan-2-yl)methyl]morpholine CAS No. 2126160-05-0

3-[(oxolan-2-yl)methyl]morpholine

Cat. No.: B2697932
CAS No.: 2126160-05-0
M. Wt: 171.24
InChI Key: PALUDBHJEDUGNE-UHFFFAOYSA-N
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Description

3-[(oxolan-2-yl)methyl]morpholine is a heterocyclic organic compound that features both a tetrahydrofuran ring and a morpholine ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both tetrahydrofuran and morpholine, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-2-yl)methyl]morpholine typically involves the reaction of tetrahydrofuran derivatives with morpholine. One common method is the nucleophilic substitution reaction where a tetrahydrofuran derivative, such as 2-(chloromethyl)tetrahydrofuran, reacts with morpholine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated systems to mix the reactants and control the temperature and pressure, ensuring consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(oxolan-2-yl)methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

3-[(oxolan-2-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action include binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(oxolan-2-yl)methyl]morpholine is unique due to its combination of tetrahydrofuran and morpholine rings, which imparts distinct chemical and physical properties. This dual-ring structure allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its simpler counterparts .

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-9(12-4-1)6-8-7-11-5-3-10-8/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUDBHJEDUGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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